[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride
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Overview
Description
[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to an oxazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride typically involves the following steps:
Formation of the Oxazol Ring: The oxazol ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as Umemoto's reagent or trifluoromethylating agents.
Conversion to Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: [3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazol derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at various positions on the oxazol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxazol-5-carboxylic acids and their derivatives.
Reduction Products: Reduced oxazol derivatives.
Substitution Products: Substituted oxazol derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which [3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity to biological targets, potentially altering its biological activity. The specific pathways involved would depend on the context of its application, such as in drug design or material science.
Comparison with Similar Compounds
Trifluoromethyl Ketones: These compounds also contain the trifluoromethyl group but differ in their functional groups and core structures.
Oxazol Derivatives: Other oxazol derivatives may lack the trifluoromethyl group or have different substituents.
Uniqueness: The presence of the trifluoromethyl group in [3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a valuable compound in various fields.
Properties
IUPAC Name |
[3-(trifluoromethyl)-1,2-oxazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)4-1-3(2-9)11-10-4;/h1H,2,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFXLEHMBVYASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364678-00-1 |
Source
|
Record name | 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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